molecular formula C10H11ClN2O B14398893 (2R,3R)-3-(4-chlorophenyl)-1-methylaziridine-2-carboxamide CAS No. 88286-09-3

(2R,3R)-3-(4-chlorophenyl)-1-methylaziridine-2-carboxamide

Cat. No.: B14398893
CAS No.: 88286-09-3
M. Wt: 210.66 g/mol
InChI Key: UPARGDCGWXHIIF-AOQUAJLESA-N
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Description

(2R,3R)-3-(4-chlorophenyl)-1-methylaziridine-2-carboxamide is a chiral aziridine derivative with a chlorophenyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(4-chlorophenyl)-1-methylaziridine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chlorophenyl derivative and a suitable aziridine precursor.

    Formation of Aziridine Ring: The aziridine ring can be formed through cyclization reactions, often involving nucleophilic substitution or addition reactions.

    Introduction of Carboxamide Group: The carboxamide group is introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(4-chlorophenyl)-1-methylaziridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-3-(4-chlorophenyl)-1-methylaziridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(4-chlorophenyl)-1-methylaziridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3-(4-chlorophenyl)-1-methylaziridine-2-carboxamide is unique due to its specific chiral configuration and the presence of both aziridine and carboxamide functional groups. These features contribute to its distinct reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

88286-09-3

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

(2R,3R)-3-(4-chlorophenyl)-1-methylaziridine-2-carboxamide

InChI

InChI=1S/C10H11ClN2O/c1-13-8(9(13)10(12)14)6-2-4-7(11)5-3-6/h2-5,8-9H,1H3,(H2,12,14)/t8-,9-,13?/m1/s1

InChI Key

UPARGDCGWXHIIF-AOQUAJLESA-N

Isomeric SMILES

CN1[C@@H]([C@@H]1C(=O)N)C2=CC=C(C=C2)Cl

Canonical SMILES

CN1C(C1C(=O)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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